An In-depth Technical Guide to Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4)
An In-depth Technical Guide to Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-phenylbenzoate is a biaryl compound with the CAS number 886969-94-4. This molecule, featuring a chlorinated phenyl ring linked to a phenyl-substituted benzoate ester, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. While extensive peer-reviewed literature specifically detailing the synthesis and applications of this exact compound is limited, its structural motifs are prevalent in a range of functional molecules. This guide, therefore, aims to provide a comprehensive technical overview based on established chemical principles, data from closely related analogues, and its likely role as a synthetic intermediate in drug discovery and development. The information presented herein is intended to empower researchers to explore the potential of this and similar chemical entities.
The biphenyl carboxylate scaffold is a privileged structure in drug design, appearing in a variety of therapeutic agents. The presence of a chlorine atom and a methyl ester group on one of the phenyl rings of Methyl 2-chloro-5-phenylbenzoate offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules. This guide will delve into its physicochemical properties, plausible synthetic routes, potential applications, and necessary safety precautions.
Physicochemical Properties
The fundamental physicochemical properties of Methyl 2-chloro-5-phenylbenzoate are summarized in the table below. These properties are crucial for its handling, reaction setup, and potential formulation in any application.
| Property | Value | Source |
| CAS Number | 886969-94-4 | United States Biological[1] |
| Molecular Formula | C₁₄H₁₁ClO₂ | United States Biological[1] |
| Molecular Weight | 246.69 g/mol | United States Biological[1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DCM, EtOAc, and MeOH (predicted) | Inferred from similar compounds |
| Storage Temperature | -20°C | United States Biological[1] |
Synthesis and Manufacturing
While specific industrial synthesis methods for Methyl 2-chloro-5-phenylbenzoate are not publicly documented, the most logical and widely applicable method for its preparation is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction.[2][3][4][5] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and functional group tolerance.[6]
The proposed synthetic strategy involves the coupling of a suitable halogenated methyl benzoate with phenylboronic acid. A plausible precursor for this reaction is a methyl 2-chloro-5-halobenzoate, such as methyl 5-bromo-2-chlorobenzoate or methyl 5-iodo-2-chlorobenzoate. The synthesis of these precursors is well-established, often starting from commercially available materials like 2-chlorobenzoic acid or its derivatives.[7][8] For instance, 5-bromo-2-chlorobenzoic acid can be synthesized from 2-chlorobenzotrichloride.[7]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the proposed synthetic workflow for Methyl 2-chloro-5-phenylbenzoate via a Suzuki-Miyaura coupling reaction.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of Methyl 2-chloro-5-phenylbenzoate.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a general guideline based on typical Suzuki-Miyaura reaction conditions. Optimization of specific parameters such as catalyst loading, base, solvent, and temperature may be required.
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Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromo-2-chlorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).
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Addition of Base and Solvent: To the reaction mixture, add a suitable base, for example, potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq), followed by the addition of a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-chloro-5-phenylbenzoate.
Applications in Research and Drug Discovery
The biphenyl scaffold is a key structural element in many approved drugs and clinical candidates due to its ability to mimic the side chains of amino acids such as phenylalanine and tyrosine, allowing for interactions with biological targets. The substitution pattern of Methyl 2-chloro-5-phenylbenzoate provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. The chlorine atom can also be a site for further cross-coupling reactions or nucleophilic aromatic substitution, enabling the introduction of additional diversity.
The following diagram illustrates the potential of Methyl 2-chloro-5-phenylbenzoate as a scaffold for generating a chemical library.
Caption: Potential synthetic modifications of Methyl 2-chloro-5-phenylbenzoate for library generation.
Analytical Characterization
As no public analytical data for Methyl 2-chloro-5-phenylbenzoate is available, this section provides predicted spectral data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.9 | d | 1H | Aromatic proton ortho to the ester |
| ~ 7.5 - 7.6 | m | 3H | Aromatic protons |
| ~ 7.3 - 7.4 | m | 3H | Aromatic protons |
| ~ 3.9 | s | 3H | -OCH₃ |
¹³C NMR (predicted, in CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C=O (ester) |
| ~ 125 - 145 | Aromatic carbons |
| ~ 52 - 53 | -OCH₃ |
Mass Spectrometry (MS)
The mass spectrum (electron ionization, EI) is expected to show a molecular ion peak (M⁺) at m/z 246, with a characteristic M+2 peak at m/z 248 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
No specific safety and handling data for Methyl 2-chloro-5-phenylbenzoate has been published. Therefore, it is prudent to handle this compound with the care required for a novel chemical substance and to infer potential hazards from structurally related compounds.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards: Based on related biphenyl and chlorinated aromatic compounds, potential hazards may include skin, eye, and respiratory tract irritation. Ingestion may be harmful.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[1]
Conclusion
Methyl 2-chloro-5-phenylbenzoate (CAS 886969-94-4) is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. While direct experimental data is scarce, its synthesis can be confidently proposed via established methods like the Suzuki-Miyaura cross-coupling reaction. Its versatile structure allows for a wide range of chemical modifications, making it an attractive scaffold for creating diverse chemical libraries. As with any novel compound, appropriate safety precautions should be taken during handling and use. This guide provides a foundational understanding of this molecule, intended to facilitate further research and application development.
References
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Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved February 5, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved February 5, 2026, from [Link]
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PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved February 5, 2026, from [Link]
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ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved February 5, 2026, from [Link]
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